1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride
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Overview
Description
1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Identification and Derivatization
1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride has been studied for its properties through various spectroscopic methods. A study identified novel hydrochloride salts of cathinones and examined their properties using GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction method. This research highlights the compound's potential in forensic science applications (Nycz, Paździorek, Małecki, & Szala, 2016).
Pharmacological Characterization
Another research focused on the pharmacological characterization of similar compounds, emphasizing their potential in the treatment of depression and addiction disorders. This study demonstrated the compound's selectivity and affinity for κ-opioid receptors, which could have implications in medical research (Grimwood et al., 2011).
Synthesis and Antagonistic Activity
Research on the synthesis of derivatives with α1 receptor antagonistic activity showcased the potential of this compound in the development of new pharmaceutical compounds. The study's objective was to design and synthesize derivatives with specific receptor activity, indicating the compound's utility in drug development (Hon, 2013).
Thermodynamic Studies
Thermodynamic studies of mixtures involving compounds similar to this compound have provided insights into their physical properties. Research on excess molar enthalpies of mixtures with alcohols at different temperatures contributes to the understanding of molecular interactions and properties (Mehta, Chauhan, & Triphati, 1997).
Topological Investigations
Another study conducted topological investigations of molecular species and interactions in mixtures, using graph theory to analyze excess thermodynamic properties. This research provides insights into the molecular structure and interactions in mixtures, relevant for chemical engineering and materials science (Yadav, Sharma, & Sharma, 2009).
Stereoselective Alkylation
Research on the stereoselective alkylation of enolates derived from (S)-proline, involving compounds similar to this compound, has implications for synthetic chemistry and drug design. This study explores the creation of stereogenic centers, crucial in the development of enantiomerically pure pharmaceuticals (Andersson & Hedenström, 2004).
Trypanocidal Activity
A study synthesized a library of derivatives for biological testing against Trypanosoma cruzi, the parasite causing Chagas disease. The compounds demonstrated significant trypanocidal activity, indicating potential therapeutic applications (Balfour, Franco, Moraes, Freitas-Junior, & Stefani, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-7(9)6-4-3-5-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEYRGQFFVJHNG-OXIGJRIQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC([C@@H]1CCCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.